molecular formula C21H17ClN2O2S B3007834 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946367-73-3

2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B3007834
CAS RN: 946367-73-3
M. Wt: 396.89
InChI Key: UBRXFUASDZBIRV-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is complex, with a thiophene ring attached to a quinoline ring via an amide linkage. The thiophene ring contains a sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation reactions to form more complex structures .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Structural and Chemical Analysis

The study of structurally related compounds, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, involves detailed structural analysis through methods like X-ray crystallography, NMR, and mass spectroscopy. These analyses reveal intricate details about molecular conformation, stability, and interactions, laying the groundwork for understanding the chemical behavior and potential applications of compounds like 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide. Such studies are crucial for drug design, material science, and understanding molecular interactions at a fundamental level (Abbasi et al., 2011).

Antimicrobial Applications

Research on similar compounds has explored their antimicrobial properties, indicating a potential area of application for 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide. For instance, derivatives of quinoline and benzothiophene have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies suggest that the chemical framework of these compounds can be optimized to target specific microbial pathogens, offering a pathway for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide have been extensively studied. These studies involve novel synthetic routes, reactivity towards various reagents, and the formation of diverse derivatives. Such research highlights the versatility and potential of these compounds for chemical transformations, which could be leveraged in developing new materials, catalysts, or therapeutic agents. The synthesis approaches and reactivity patterns identified for related compounds provide valuable insights for future research involving 2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide (Aleksandrov et al., 2020).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research into compounds like “2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” will continue to be a significant area of study in the future.

properties

IUPAC Name

2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRXFUASDZBIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

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